molecular formula C16H26ClN3 B11720179 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride

1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride

Cat. No.: B11720179
M. Wt: 295.8 g/mol
InChI Key: OPGRUAPHFQSRTK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C16H25N3·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. The reaction typically uses sodium triacetoxyborohydride as the reducing agent and acetic acid as the catalyst. The reaction is carried out in dichloromethane at room temperature for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides of 1-Benzyl-4-(piperidin-4-yl)piperazine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological conditions .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(piperidin-4-yl)piperazine hydrochloride is unique due to its dual piperazine and piperidine rings, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H26ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperazine;hydrochloride

InChI

InChI=1S/C16H25N3.ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;/h1-5,16-17H,6-14H2;1H

InChI Key

OPGRUAPHFQSRTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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